Oxazine 1

Description

Significance of Oxazine (B8389632) Core Structures in Scientific Research

Oxazines are a class of heterocyclic organic compounds that incorporate one oxygen and one nitrogen atom within a six-membered ring citeab.comnih.gov. These compounds exist in various isomeric forms, including 1,2-oxazines, 1,3-oxazines, and 1,4-oxazines, each contributing to a diverse array of chemical structures suprabank.org. The oxazine core structure is considered a vital motif in chemical research due to the extensive biological and synthetic utility of its derivatives uni.lu.

The significance of oxazine core structures extends across multiple scientific disciplines. In materials science, they contribute to the development of heat-resistant and electronic materials wikidata.org. Biologically, oxazine derivatives are recognized as important molecules in pharmaceuticals and agrochemicals, exhibiting a broad spectrum of activities suprabank.orgwikidata.org. These include anticancer, antimicrobial, anti-inflammatory, antiplatelet, antitubercular, anti-HIV, antimalarial, antioxidant, analgesic, and anti-Alzheimer properties nih.govsuprabank.orgwikidata.org. Furthermore, oxazines serve as versatile intermediates in the synthesis of various other heterocycles and bifunctional compounds, acting as fundamental building blocks for numerous natural products suprabank.orguni.lu. Some oxazine derivatives also display solvatochromism, where their spectral properties change with solvent polarity citeab.com.

Historical Development of Oxazine 1 and Related Chromophores in Academic Inquiry

The history of oxazine dyes traces back to their early use in textile dyeing. Initially, oxazines, alongside thiazines, were employed for dyeing silk neobioscience.com. However, their limited lightfastness led to a decline in their market presence neobioscience.com. A resurgence of interest in oxazine dyes occurred in the 1950s when it was discovered that they exhibited remarkably high lightfastness on acrylic fibers neobioscience.com.

The development of related chromophores, particularly those based on the benzophenoxazine architecture, has been a significant area of academic inquiry. Fluorescent dyes such as Nile Red and Nile Blue, which are structurally derived from benzophenoxazine, have been widely studied citeab.comnih.gov. The synthesis of these benzophenoxazine dyes was first reported by Möhlau and Uhlmann in 1896 nih.gov. Another notable oxazine dye, Meldola Blue, was synthesized through the reaction of nitrosodimethylaniline and β-naphthol chembase.cn. The ongoing academic and industrial interest in oxazine dyes is further evidenced by the existence of patents related to their preparation and applications dawnscientific.com.

Classification of this compound within the Phenoxazinium Dye Family for Research Contexts

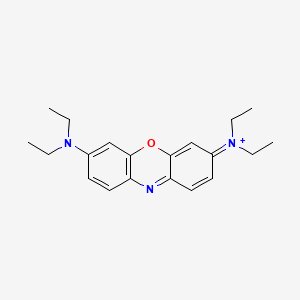

This compound is explicitly classified as a phenoxazine, placing it squarely within the phenoxazinium dye family revvity.com. This family of organic compounds is also commonly referred to as oxazine dyes. Structurally, phenoxazinium dyes are characterized by two phenyl rings fused with a central 1,4-oxazine ring.

A key characteristic of these dyes, including this compound, is the presence of amino groups, often at positions 3 and 7, which significantly influence their distinct photophysical and chemical attributes. Phenoxazinium dyes typically exist in two forms: an oxidized, fluorescent phenoxazinium salt and a reduced, non-fluorescent 3,7-diaminophenoxazine form.

This compound is notable for its spectral properties, exhibiting maximum absorption around 650 nm with an extinction coefficient exceeding 100,000 M-1 cm-1, and fluorescence emission around 670 nm, which is largely pH-independent uni.lu. While generally stable within a pH range of 4 to 10, this compound can be reduced by certain biological molecules uni.lu. Its efficiency as a laser dye, tunable around 670 nm, further highlights its utility in research uni.lu.

Prominent examples of phenoxazinium dyes widely utilized in research contexts include this compound itself, Atto 655, Nile Blue, and Nile Red. These dyes are extensively employed as staining reagents for biological samples, chemical reaction indicators, and have applications in photodynamic therapy.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H26N3O+ | wikipedia.orgfishersci.nlrevvity.com |

| PubChem CID | 90612 | fishersci.nlrevvity.com |

| IUPAC Name | [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium | revvity.com |

| Classification | Organic cation, Phenoxazine, Fluorochrome | revvity.com |

| Maximum Absorption (λabs) | ~650 nm | uni.lu |

| Extinction Coefficient | >100,000 M-1 cm-1 | uni.lu |

| Fluorescence Emission (λem) | ~670 nm | uni.lu |

| pH Stability Range | pH 4 to pH 10 | uni.lu |

| Laser Dye Tunability | Around 670 nm | uni.lu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

47367-75-9 |

|---|---|

Molecular Formula |

C20H26N3O+ |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium |

InChI |

InChI=1S/C20H26N3O/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14H,5-8H2,1-4H3/q+1 |

InChI Key |

OELZFJUWWFRWLC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2 |

Other CAS No. |

47367-75-9 |

Related CAS |

24796-94-9 (monoperchlorate) 24796-94-9 (perchlorate) 33203-82-6 (chloride) 33273-26-6 (trichlorozincate(1-)) 63589-47-9 ((T-4)-tetrachlorozincate(2-)[2:1]) 73570-52-2 (nitrate) 74578-09-9 (mesylate) |

Synonyms |

oxazine 1 oxazine 1 chloride oxazine 1 mesylate oxazine 1 monoperchlorate oxazine 1 nitrate oxazine 1 perchlorate oxazine 1 trichlorozincate(1-) oxazine 1, (T-4)-tetrachlorozincate(2-) (2:1) oxazine 1heptafluorobutanoic acid, (1:1) perchlorate of oxazine 1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Oxazine 1 and Its Derivatives

Classical and Contemporary Approaches to Oxazine (B8389632) 1 Synthesis

The synthesis of oxazine derivatives, particularly 1,3-oxazines, employs a range of methodologies, from established classical reactions to more contemporary approaches.

Mannich-Type Cyclocondensation Reactions in Oxazine Synthesis

Mannich-type cyclocondensation reactions represent a cornerstone in the synthesis of 1,3-oxazines ijrpr.comactascientific.comresearchgate.netresearchgate.net. This method typically involves a three-component reaction comprising a primary amine, formaldehyde (B43269), and a substituted phenol (B47542) or naphthol ijrpr.comresearchgate.netresearchgate.netnih.govacademie-sciences.frjetir.org. The pioneering work in this area dates back to 1944, when Holly and Cope first synthesized oxazine compounds using the traditional Mannich condensation of phenol, formaldehyde, and amines actascientific.com.

Recent advancements have focused on developing more environmentally benign Mannich-type condensation-cyclization reactions, often conducted in aqueous media at ambient temperatures researchgate.net. For instance, 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] ijrpr.comactascientific.comoxazine derivatives have been synthesized through the condensation of 2-naphthol, formaldehyde, and primary amines nih.gov. Similarly, 1,3-oxazine derivatives can be formed from α- or β-naphthol, anilines, and formaldehyde academie-sciences.fr.

Cyclization Reactions Utilizing Chalcones and Related Precursors

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of 1,3-oxazines actascientific.comonlinescientificresearch.comresearchgate.netderpharmachemica.comuobaghdad.edu.iqhumanjournals.comderpharmachemica.comderpharmachemica.com. A common synthetic route involves the cyclization of chalcones with urea (B33335), often facilitated by a basic medium such as ethanolic sodium hydroxide (B78521) researchgate.netuobaghdad.edu.iqhumanjournals.comderpharmachemica.comderpharmachemica.com. This reaction can also be extended to include thiourea (B124793), leading to the formation of both oxazine and thiazine (B8601807) derivatives uobaghdad.edu.iq.

Research findings highlight the efficiency of using catalysts and microwave irradiation for these cyclization reactions. For example, the solvent-free cyclization of aryl chalcones with urea has been successfully achieved using fly-ash:H2SO4 as a catalyst under microwave irradiation, yielding over 85% of the desired oxazines derpharmachemica.comresearchgate.net.

Hetero Diels-Alder Cycloadditions in Oxazine Ring Formation

The hetero Diels-Alder reaction is a powerful synthetic tool for constructing six-membered heterocycles, including various oxazine structures actascientific.combeilstein-journals.orgosi.lvresearchgate.netwikipedia.orgorganic-chemistry.org. This variant of the classic Diels-Alder reaction involves a diene or dienophile containing a heteroatom, typically nitrogen or oxygen wikipedia.orgorganic-chemistry.org.

A notable application in oxazine synthesis is the reaction between conjugated dienes and nitroso dienophiles, which yields 1,2-oxazines, specifically 3,6-dihydro-2H-1,2-oxazine scaffolds beilstein-journals.orgosi.lvresearchgate.net. These reactions can proceed without a catalyst and often exhibit full regioselectivity at mild temperatures, offering a clean and efficient route to these heterocyclic systems osi.lv. The formation of the 3,6-dihydro-2H-1,2-oxazine scaffold from nitroso dienophiles and dienes is a key example of this methodology beilstein-journals.org.

Advanced Synthetic Techniques for Oxazine 1 Analogues

Modern synthetic chemistry continually seeks to improve efficiency, selectivity, and environmental sustainability in the preparation of complex molecules like this compound analogues.

One-Pot Multi-Component Reactions for Structural Elaboration

One-pot multi-component reactions (MCRs) are highly efficient strategies for the synthesis of oxazine derivatives, enabling the formation of multiple bonds in a single synthetic operation researchgate.netacademie-sciences.frjetir.orgorientjchem.orgnih.govarkat-usa.orgresearchgate.netbiomedres.usresearchgate.net. These reactions offer advantages such as reduced reaction time, simplified workup, and high yields.

Several examples illustrate the utility of MCRs in oxazine synthesis:

The condensation of α- or β-naphthol, aromatic aniline (B41778), and formaldehyde, catalyzed by polyphosphoric acid in an aqueous medium, provides a simple, convenient, and environmentally friendly route to 1,3-oxazine derivatives researchgate.netresearchgate.net.

A one-pot three-component condensation of 2-naphthol, formaldehyde, and primary amines has been developed using Fe3O4@nano-cellulose/TiCl as a bio-based magnetic nanocatalyst under solvent-free conditions at room temperature grinding nih.gov.

Oxazine derivatives can be prepared from 1-naphthol, various anilines, and formalin using montmorillonite (B579905) as a catalyst in a microwave-assisted one-pot reaction, achieving yields up to 98% within minutes orientjchem.org.

Another efficient method involves the one-pot, three-component condensation of anilines, formaldehyde, and α- or β-naphthol, catalyzed by thiamine (B1217682) hydrochloride (VB1) in water academie-sciences.fr.

The synthesis of 1,3-oxazines from 2-naphthol, benzaldehyde, and urea has been reported using SiO2-ZnCl2 under microwave assistance, yielding products in 30-60 seconds researchgate.net.

Substituted 3,4-dihydro-2H-benzo[b] ijrpr.comresearchgate.netoxazine analogues can be constructed via a catalyst-free, mild one-pot multicomponent strategy involving in situ Schiff-base formation, followed by base-mediated alkylation and intramolecular cyclization nih.gov.

The following table summarizes some one-pot multi-component reaction conditions for oxazine synthesis:

| Reactants | Catalyst / Conditions | Product Type | Yield (%) | Reaction Time | Reference |

| α- or β-naphthol, aniline, formaldehyde | Polyphosphoric acid, aqueous medium | 1,3-Oxazine derivatives | High | Less | researchgate.netresearchgate.net |

| 2-naphthol, formaldehyde, primary amines | Fe3O4@nano-cellulose/TiCl, solvent-free, room temp. | 2,3-dihydro-1H-naphtho[1,2-e] ijrpr.comactascientific.comoxazine | High | Short | nih.gov |

| 1-naphthol, anilines, formalin | Montmorillonite, microwave-assisted | Oxazine derivatives | Up to 98 | Few minutes | orientjchem.org |

| Anilines, formaldehyde, α- or β-naphthol | Thiamine hydrochloride (VB1), aqueous medium | 1,3-Oxazine derivatives | High | Appropriate | academie-sciences.fr |

| 2-naphthol, benzaldehyde, urea | SiO2-ZnCl2, microwave-assisted | 1,3-Oxazin-3-one | Enhanced | 30-60 s | researchgate.net |

| Aminophenol, benzaldehyde, phenacyl bromide | Cs2CO3, microwave-assisted, aqueous ethanol (B145695) | 3,4-dihydro-2H-benzo[b] ijrpr.comresearchgate.netoxazines | 70-86 | 3-5 minutes | arkat-usa.orgarkat-usa.org |

| β-Naphthol, formaldehyde, aromatic amines | Zirconyl chloride, solvent-free | N-Aryl 2,3-dihydro-4H naphtho-[2,1-e] 1,3-oxazines | High | Short | biomedres.us |

Environmentally Benign Synthesis Approaches (e.g., Solvent-Free, Microwave-Assisted)

The development of environmentally friendly synthetic methods is a key trend in modern organic chemistry, aiming to reduce the use of hazardous solvents and energy consumption researchgate.net.

Solvent-Free Synthesis: Solvent-free conditions are increasingly employed for oxazine synthesis, often in conjunction with multi-component reactions and microwave irradiation nih.govderpharmachemica.comorientjchem.orgresearchgate.netbiomedres.usresearchgate.netsharif.edusharif.edu. This approach minimizes waste and simplifies purification processes.

The synthesis of 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] ijrpr.comactascientific.comoxazine derivatives can be achieved under solvent-free conditions using a magnetic nanocatalyst at room temperature grinding nih.gov.

1-Aryl-2,3-dihydro-3-phenyl-1H-naphth[1,2-e] ijrpr.comactascientific.comoxazines have been synthesized in good to excellent yields using LaCl3/ClCH2COOH as an inexpensive and environmentally benign catalytic system under solvent-free conditions sharif.edu.

Cyclization of aryl chalcones and urea with fly-ash:H2SO4 under microwave irradiation has been reported as an effective solvent-free method for oxazine derivatives, with yields often exceeding 80% derpharmachemica.comresearchgate.net.

A novel one-pot solvent-free synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] ijrpr.comactascientific.comoxazine-3-ones involves the condensation of aldehydes with β-naphthol and urea or thiourea in the presence of wet cyanuric chloride researchgate.net.

Efficient one-pot protocols for the preparation of 2-arylsubstituted 5,6-dihydro-1,3-oxazines from 3-aminopropanol and carboxylic acids have been developed under solvent-free conditions sharif.edu.

New derivatives of 1,3-oxazines have been synthesized using a solvent-free one-pot three-component system starting from β-naphthol, formaldehyde, and aromatic amines in the presence of zirconyl chloride biomedres.us.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times, improving yields, and enhancing product purity compared to conventional heating methods derpharmachemica.comorientjchem.orgarkat-usa.orgresearchgate.netresearchgate.netarkat-usa.orgsharif.edursc.orgresearchgate.netacs.orgpsu.edu.

Oxazine derivatives can be prepared with high yields within minutes using microwave-assisted three-component reactions from 1-naphthol, various anilines, and formalin orientjchem.org.

The cyclization of chalcones and urea to form oxazines is efficiently carried out under microwave irradiation, often with improved yields derpharmachemica.comresearchgate.net.

The synthesis of 2H-benzo[b] ijrpr.comresearchgate.netoxazines from phenacyl bromides and aminophenols using Cs2CO3 as a base catalyst has been reported as a simple and efficient microwave-assisted protocol, achieving 70-86% yields in 3-5 minutes arkat-usa.orgarkat-usa.orgresearchgate.net.

Microwave-assisted cyclization of ω-amido alcohols promoted by polyphosphoric acid esters provides an efficient procedure for the synthesis of 5,6-dihydro-4H-1,3-oxazines acs.org.

Synthesis of 1,3-oxazines from 2-naphthol, benzaldehyde, and urea using SiO2-ZnCl2 under microwave assistance has been shown to be very rapid, completing in 30-60 seconds researchgate.net.

Microwave irradiation also facilitates the synthesis of 2-arylsubstituted 5,6-dihydro-1,3-oxazines from 3-aminopropanol and carboxylic acids, achieving moderate to good yields in short reaction times (3-4 minutes) sharif.edu.

Catalytic Strategies in Oxazine Scaffold Construction

The efficient synthesis of oxazine scaffolds often relies on advanced catalytic strategies, enabling improved yields, shorter reaction times, and more environmentally friendly procedures.

Magnetic Catalysts: Magnetic nanocatalysts offer significant advantages due to their easy separation and reusability. For instance, a series of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazines have been synthesized using eco-friendly and recoverable magnetic composites such as GO-Fe₃O₄–Ti(IV) researchgate.netnih.govnih.govresearchgate.net and Fe₃O₄@walnut shell/Cu(II) rsc.org. These catalysts facilitate one-pot, pseudo three-component reactions of β-naphthol, formaldehyde, and various amines, often under solvent-free conditions or in green solvents like water/ethanol mixtures, achieving high to excellent yields within short reaction times researchgate.netnih.govnih.govresearchgate.netrsc.orgresearchgate.net. Another example includes the use of Fe₃O₄-SiO₂@IL (ionic liquid supported on Fe₃O₄ nanoparticles) for the synthesis of pyrimido[5,4-e] nih.govresearchgate.netoxazines, demonstrating high efficiency and reusability over multiple cycles jsynthchem.com.

Metal-Catalyzed Cycloadditions: Metal catalysis plays a crucial role in constructing diverse oxazine derivatives through cycloaddition reactions.

Palladium-Catalyzed Cycloadditions: Palladium-phosphine-catalyzed cycloaddition reactions of vinyloxetanes with heterocumulenes have been successfully employed to prepare 1,3-oxazines. Specifically, 4-vinyl-1,3-oxazin-2-imines were obtained from 2-vinyloxetanes and carbodiimides, while 4-vinyl-1,3-oxazin-2-ones resulted from reactions with isocyanates. These reactions typically proceed with high regioselectivity and stereoselectivity, including the complete stereoselective synthesis of bicyclic 1,3-oxazines acs.orgacs.org.

Gold(III)-Catalyzed Cycloadditions: Gold(III)-catalyzed 1,3-dipolar [3+3] cycloaddition reactions of 2-(1-alkynyl)-2-alken-1-ones with nitrones have been studied for the synthesis of highly-substituted furo[3,4-d] ontosight.ainih.govoxazines. Computational studies suggest that copper-based catalysts could serve as a more economical alternative to gold, showing comparable activity for key elementary steps worldscientific.comresearchgate.net.

Copper-Catalyzed Cycloadditions: A copper-catalyzed tandem CuAAC/ring cleavage/[4+2] annulation reaction involving terminal ynones, sulfonyl azides, and imines has been developed for the synthesis of functionalized 1,3-oxazines under mild conditions mdpi.com.

Cobalt-Based Phosphate (B84403) Catalysts: Novel cobalt-based phosphate catalysts, both monometallic (Co₃(PO₄)₂) and bimetallic (CoCa₃(HPO₄)(PO₄)₂(OH)), have been introduced for the synthesis of 1,3-oxazinone derivatives via electrophilic substitution. These methods are noted for their rapid reaction times (as short as 7 minutes) and high yields (up to 97%) under green conditions using ethanol/water mixtures researchgate.net.

The following table summarizes key catalytic strategies and their outcomes:

| Catalyst Type | Substrates | Product Class | Yields (Typical) | Reaction Conditions | Advantages |

| GO-Fe₃O₄–Ti(IV) (Magnetic) | β-naphthol, formaldehyde, amines | 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazines | High to Excellent | Solvent-free, 60 °C, short reaction times | Eco-friendly, reusable, easy separation |

| Fe₃O₄@walnut shell/Cu(II) (Magnetic) | β-naphthol, formaldehyde, amines | 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazines | High to Excellent | Solvent-free, 60 °C, short reaction times | Eco-friendly, reusable, easy separation |

| Fe₃O₄-SiO₂@IL (Magnetic) | Aromatic 2,2-dihydroxy-1-phenylethanones, barbituric acid, 1-methylurea | Pyrimido[5,4-e] nih.govresearchgate.netoxazines | 80-95% | EtOH, 40-60 min | Reusable, magnetically separable, green synthesis |

| Pd₂(dba)₃·CHCl₃ / Phosphine Ligands | Vinyloxetanes, carbodiimides/isocyanates | 4-vinyl-1,3-oxazin-2-imines/-ones | Fine to Good | THF, rt, 1-12 h | Highly regioselective and stereoselective |

| Gold(III) (e.g., AuCl₃) | 2-(1-alkynyl)-2-alken-1-ones, nitrones | Furo[3,4-d] ontosight.ainih.govoxazines | - | - | Useful structural skeletons, potential for Cu replacement |

| Copper (e.g., Cu-catalyzed tandem reactions) | Terminal ynones, sulfonyl azides, imines | Functionalized 1,3-oxazines | Good | Mild conditions | Efficient, multi-component reaction |

| Co₃(PO₄)₂ / CoCa₃(HPO₄)(PO₄)₂(OH) | β-naphthol, benzaldehyde, urea | 1,3-oxazinone derivatives | Up to 97% | Ethanol/water mixture, reflux, as short as 7 min | Rapid, high yields, green solvent, reusable |

Derivatization Strategies for Modulating this compound Properties

Derivatization strategies are pivotal for tailoring the properties of oxazine compounds, including this compound, to achieve specific research outcomes, such as enhanced biological activity or unique optical characteristics.

Introduction of Functional Groups and Their Impact on Research Outcomes

The introduction of various functional groups onto the oxazine scaffold significantly influences its chemical and biological properties ontosight.ai. For instance, the substitution of the nitrogen atom with alkyl or aryl groups can modulate the compound's reactivity and stability ontosight.ai. In the context of naphthoxazine derivatives, the presence of chloro, fluoro, and methyl substituted phenyl rings has been shown to impact their antibacterial and antifungal activities, with certain substitutions exhibiting potent activity ijnc.ir.

Research into 2H-benzo[b] nih.govuni.luoxazine derivatives has explored the introduction of reductive groups to create hybrid compounds with potential as hypoxia-targeted therapeutic agents for cancer. Studies have demonstrated that specific functional groups at different positions within the phenyl group can influence the cytotoxicity activity against hypoxic cancer cells nih.gov. Furthermore, oxazine linkers have been theoretically demonstrated to serve as functional kernels for constructing single-molecule switches, where de/rehydrogenation of 1,4-oxazine linkers can efficiently switch single-molecule junctions between low and high conducting states by modifying the energy gap and charge rearrangement at the molecule-electrode interfaces rsc.org.

Synthesis of Benzo- and Naphtho-Oxazine 1 Analogues

The synthesis of fused oxazine systems, such as benzo- and naphtho-oxazines, is a significant area of derivatization, leading to compounds with diverse applications.

Naphtho-Oxazine Analogues: A common approach for synthesizing 1,3-naphthoxazine derivatives involves the Betti reaction, a multicomponent condensation of activated phenols (like β-naphthol), amines, and aryl aldehydes nih.govacs.orgresearchgate.net. While traditional methods might suffer from unsatisfactory yields and long reaction times, modern approaches utilize efficient catalysts. For example, magnetic nanocatalysts like GO-Fe₃O₄–Ti(IV) and Fe₃O₄@walnut shell/Cu(II) have been successfully employed for the one-pot synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazines researchgate.netnih.govnih.govresearchgate.netrsc.org. Low-valent titanium reagents have also facilitated the chemoselective synthesis of naphtho[1,2-e] nih.govresearchgate.netoxazine-2(3H)-carbonyl chlorides and 1-aryl-2-benzyl-1,2-dihydronaphtho[1,2-e] nih.govresearchgate.netoxazine-3-ones acs.org. Additionally, naphtho[1,8-de] ontosight.ainih.govoxazines have been synthesized through the oxidative peri-cyclization of 2-hydroxy-1-naphthaldehyde (B42665) oxime with oxidants like phenyliodonium (B1259483) diacetate (PIDA) preprints.orgmdpi.com.

Benzo-Oxazine Analogues: The synthesis of benzo-oxazine analogues often involves multicomponent reactions. A green and efficient catalyst-free one-pot strategy has been developed for substituted 3,4-dihydro-2H-benzo[b] nih.govuni.luoxazines, proceeding via in situ Schiff-base formation, followed by base-mediated alkylation and intramolecular cyclization, yielding diastereomeric mixtures with high diastereoselectivity acs.org. Palladium-catalyzed intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates provides a route to 4-sila-4H-benzo[d] nih.govresearchgate.netoxazines, silicon-switched analogues of biologically relevant 4H-benzo[d] nih.govresearchgate.netoxazines rsc.org. Substituted benzo[e] nih.govresearchgate.netoxazin-4-one analogs can be synthesized by refluxing in situ generated imines with salicylic (B10762653) acid or via a one-pot three-component condensation of aldehyde, amine, and salicylic acid using DCC niscpr.res.in. Gold(I)-catalyzed methods have also been reported for the synthesis of 4H-benzo[d] nih.govresearchgate.netoxazines, with some compounds showing significant cell proliferation inhibition in breast cancer cells acs.org.

Preparation of Photoactivatable and Switchable Oxazine Fluorophores

Oxazine compounds are particularly valuable in the development of photoactivatable and switchable fluorophores, which are critical for advanced imaging techniques like super-resolution microscopy. These fluorophores are designed to switch reversibly between non-fluorescent and fluorescent states under optical or pH control conicet.gov.arrsc.orgacs.orgnih.govacs.org.

The core principle involves pairing an oxazine photochrome with a fluorescent chromophore. The oxazine ring can undergo photoinduced opening and thermal closing, or be influenced by pH changes, leading to significant shifts in the absorption and emission spectra of the attached fluorophore conicet.gov.arrsc.orgacs.orgnih.govacs.orgekb.eg. For instance, dyads combining an oxazine photochrome with fluorophores such as biphenyl, fluorene, pyrene, coumarin (B35378), or cyanine (B1664457) can be synthesized in a single step. The oxazine ring in these compounds can open and close spontaneously on a millisecond timescale, with the fraction of the ring-open isomer being sensitive to solvent polarity or controllable by photochemical means or acid addition conicet.gov.aracs.org.

Specific examples include:

Coumarin-Oxazine Dyads: The coumarin derivative, when paired with an oxazine photochrome, exhibits sufficiently high brightness in its ring-open form to permit single-molecule imaging with excellent signal-to-noise ratios. Its fluorescence can be activated by ultraviolet light, allowing nanoscale precision localization under visible illumination conicet.gov.ar.

BODIPY-Oxazine Dyads: Photoactivatable BODIPY-oxazine dyads have been developed for far-red super-resolution imaging in live cells. The photoinduced disconnection of the oxazine heterocycle from the BODIPY chromophore activates bright far-red fluorescence, enabling single-molecule detection within intracellular environments acs.orgnih.gov. Some designs allow for covalent immobilization within organelles, enabling reiterative image reconstruction with sub-diffraction resolution nih.gov.

Azido-acyl Caged Oxazines: Photoactivatable azido-acyl caged oxazine fluorophores have been designed for protein-specific labeling in living mammalian cells. Photoactivation, achieved cleanly and rapidly with UV light, produces a single fluorescent oxazine photoproduct, demonstrating utility in live-cell imaging researchgate.net.

These switchable oxazine-based fluorophores offer opportunities to overcome the diffraction limit in microscopy, providing spatiotemporal control over fluorescence and enabling the visualization of biological samples at the nanometer level conicet.gov.arnih.govacs.orgekb.egnih.gov.

Spectroscopic and Photophysical Phenomenology of Oxazine 1

Mechanisms of Photoinduced Processes in Oxazine (B8389632) 1

Fluorescence Quenching Mechanisms (e.g., Photoinduced Electron Transfer, Excited-State Proton Transfer)

The fluorescence of Oxazine 1 can be significantly influenced by various quenching mechanisms, primarily including Photoinduced Electron Transfer (PET) and, by extension from related oxazine dyes, Excited-State Proton Transfer (ESPT).

Photoinduced Electron Transfer (PET) Ultrafast photoinduced electron transfer has been observed for excited this compound (OX1) when interacting with electron-donating solvents such as aniline (B41778) (AN) and N,N-dimethylaniline (DMA). In DMA, a rapid fluorescence decay component of approximately 60 femtoseconds (fs) has been attributed to an electron transfer reaction. acs.org The observed wavelength dependence of fluorescence decay in these solvents suggests that fluorescence originates from different configurations of this compound and solvent molecules. acs.org Beyond solvent interactions, photoinduced electron transfer is also a recognized quenching mechanism for other oxazine derivatives, such as MR121, when interacting with biomolecular compounds like tryptophan (Trp) and the DNA base guanine. uni-bielefeld.de This highlights the versatility of PET as a quenching pathway for oxazine dyes.

Excited-State Proton Transfer (ESPT) While direct studies on ESPT specifically for this compound are less detailed in the provided search results, research on Cresyl Violet, another dye within the 1,4-oxazine family, indicates that excited-state proton transfer can drive its excited-state dynamics. This process leads to the formation of a tautomeric form of Cresyl Violet, which is implicated in fluorescence quenching. acs.orgnih.gov The invocation of this tautomeric form has been noted to resolve longstanding inconsistencies in the photophysics of oxazine dyes more generally, suggesting that ESPT is a relevant mechanism across the oxazine dye class that could potentially apply to this compound. acs.orgnih.gov

Environmental and Structural Modulations of this compound Photophysics

The photophysical characteristics of this compound are highly sensitive to its surrounding environment, undergoing modulations influenced by solvent properties and molecular aggregation.

Investigation of Solvent-Induced Spectroscopic Shifts and Solvatochromism

The spectroscopic features of this compound (OX1) have been thoroughly investigated in both liquid and liquid crystalline solutions to understand the impact of solvent properties. nih.govresearchgate.net Solvatochromism, the phenomenon where absorption or emission spectra shift due to changes in solvent polarity or composition, is a key aspect of this investigation. aascit.orgiku.edu.tr These shifts can be either hypsochromic (blue shift, to lower wavelengths) or bathochromic (red shift, to longer wavelengths) and arise from physical intermolecular solute-solvent interactions such as ion-dipole, dipole-dipole, and hydrogen bonding. aascit.org

For this compound, studies have revealed that solvent polarity does not exert a significant or regular effect on its spectral behavior, leading to its classification as a poor solvatochromic dye in terms of polarity. nih.govresearchgate.net In contrast, an excellent linear correlation has been observed between the solvent polarizability and the spectral properties of this compound. This strong correlation suggests that this compound can serve as an effective indicator for measuring solvent polarizability. nih.govresearchgate.net

Impact of Solvent Polarity and Anisotropy on Absorption and Emission Profiles

As noted, the impact of solvent polarity on the spectral shifts of this compound's absorption and emission profiles is not pronounced or regular. nih.govresearchgate.net However, the influence of solvent anisotropy is significant, especially in anisotropic media. In nematic solvents, which are liquid crystalline solutions characterized by high birefringence, the anisotropy of polarizability plays a major role in shaping the absorbance and emission spectra of this compound. nih.govresearchgate.net This indicates that while general solvent polarity may not strongly dictate its spectral position, the directional properties of the solvent's polarizability significantly affect how the dye absorbs and emits light. Generally, for polar and charged fluorophores, increasing solvent polarity can lower the excited-state energy level through solvent relaxation, leading to a red shift in fluorescence emission. evidentscientific.com Given that this compound is a cationic dye, its sensitivity to these specific anisotropic interactions is noteworthy. nih.gov

Molecular Aggregation Phenomena and Their Spectroscopic Signatures in Aqueous Solutions

Molecular aggregation is a critical factor influencing the photophysical properties of dyes in solution, including this compound. In aqueous solutions, this compound (OX) primarily exists in its monomeric form at concentrations below approximately 1 × 10⁻⁴ M. researchgate.netresearchgate.net However, at higher concentrations (e.g., above 1 × 10⁻⁴ M), this compound and other oxazine dyes exhibit a tendency to form molecular aggregates. researchgate.net

Specifically, in aqueous and alcoholic solutions, this compound has been reported to form H-aggregates, which are characterized by a blue-shifted absorption band compared to the monomeric form. researchgate.net This is in contrast to J-aggregates, which typically exhibit a red-shifted absorption. researchgate.net The dimerization behavior of this compound in water has been analyzed using monomer-dimer equilibria models. researchgate.netresearchgate.net

It is important to note that while H-aggregation is common for this compound in aqueous solutions at higher concentrations, J-aggregates of this compound have also been observed in specific supramolecular contexts, such as in polymer nanohybrids. In these nanohybrids, the specific supramolecular organization of this compound molecules can lead to a J-type packing, resulting in a deep red emission band. rsc.orgnih.gov

The formation of molecular aggregates is influenced by several factors, including dye concentration, the ionic strength of the medium, temperature, the nature of the solvent, and pH. researchgate.net These associations can significantly alter the color and photophysical properties of the dye in solution. researchgate.net

Table 1: Key Photophysical and Aggregation Parameters of this compound

| Parameter | Value (Approximate) | Reference |

| Fastest Fluorescence Decay Component (DMA) | ~60 fs (attributed to PET) | acs.org |

| Monomeric Form Predominance (Aqueous) | Concentrations below ~1 × 10⁻⁴ M | researchgate.netresearchgate.net |

| H-Aggregate Formation (Aqueous) | Concentrations above ~1 × 10⁻⁴ M (blue-shifted absorption) | researchgate.net |

| Solvent Polarity Effect on Spectral Shifts | Poor/No large regular effect | nih.govresearchgate.net |

| Solvent Polarizability Effect on Spectral Shifts | Excellent linear correlation | nih.govresearchgate.net |

Computational and Theoretical Investigations of Oxazine 1

Quantum Chemical Approaches to Oxazine (B8389632) 1 Structure and Reactivity

Quantum chemical methods are fundamental to understanding the behavior of Oxazine 1, particularly its interaction with light and its subsequent chemical transformations. These approaches model the electronic structure of the molecule to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of dye molecules in their ground state. ekb.egresearchgate.net For studying electronically excited states, which are crucial for understanding the photophysics and photochemistry of dyes like this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used approach. rsc.orgresearchgate.net

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. nih.gov Studies on closely related oxazine dyes have shown that long-range corrected functionals, such as the ωB97XD functional, can provide excellent agreement with experimental absorption spectra. nih.gov Other functionals, including M062X and MPW1PW91, have also been successfully employed to model the potential energy surfaces and spectroscopic parameters of photochromic oxazines, demonstrating the capability of these methods to handle complex isomerization processes. nih.gov These calculations allow for the prediction of various molecular parameters, including IR spectra, atomic charges, and dipole moments in both the ground and excited states, offering deep insights into the changes the molecule undergoes upon photoexcitation. nih.gov

Frontier Molecular Orbital (FMO) theory is a key conceptual framework in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO can be viewed as the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org

In the context of photochemical reactions involving this compound, the HOMO and LUMO are central to understanding its behavior. Upon absorption of light, an electron is promoted from the HOMO or a lower-lying occupied orbital to the LUMO or a higher-lying unoccupied orbital. This excited state is the starting point for photochemical processes like fluorescence or electron transfer. For this compound, the LUMO energy level has been estimated at approximately -2.38 eV, which is a critical parameter in determining the feasibility of electron transfer to an acceptor material. In studies of dye-sensitized systems, such as this compound on titanium dioxide (TiO₂), photoexcitation leads to the injection of an electron from the this compound LUMO into the conduction band of the semiconductor. acs.org The HOMO, in turn, is where the resulting "hole" resides, making the oxidized dye molecule capable of accepting an electron to return to its ground state. The energy gap between the HOMO and LUMO dictates the wavelength of light the molecule absorbs and is a key determinant of its reactivity. libretexts.org

| Molecular Orbital | Role in Photochemistry | Estimated Energy Level (this compound) |

|---|---|---|

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting orbital in the excited state | ~ -2.38 eV |

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating orbital upon photoexcitation | Not explicitly reported in reviewed sources |

Conformational flexibility and the potential for isomerization are critical aspects of many organic molecules, influencing their physical and chemical properties. While specific computational studies focusing on the cis/trans isomerization of the this compound dye were not prominent in the reviewed literature, the methodologies for such investigations are well-established for related heterocyclic systems. nih.govresearchgate.netresearchgate.net

Computational studies on other photochromic oxazines have successfully used DFT to investigate isomerization pathways, which often involve the opening of the oxazine ring. nih.gov These simulations can map the potential energy surface in both the ground state and excited states to identify transition states and calculate the energy barriers for interconversion. nih.govunige.ch For example, research on photoinduced isomerization demonstrates that the process can involve excitation to a singlet state, relaxation to a triplet state, subsequent ring-opening, and final relaxation back to the ground state. nih.gov Similarly, computational analysis of N-substituted 1,3-oxazines has been used to determine the relative stability of different conformers (e.g., axial vs. equatorial), showing how stability depends on factors like substituent size and solvent polarity. researchgate.net These theoretical approaches would be directly applicable to studying potential isomers of this compound, providing insights into their relative stabilities and the mechanisms governing their interconversion.

Mechanistic Insights from Computational Simulations

Computational simulations are indispensable for elucidating the complex mechanisms of chemical reactions, from synthesis to photochemical processes. They provide a step-by-step view of atomic and electronic rearrangements that are often impossible to observe directly through experiments.

While specific computational studies detailing the synthesis mechanism of this compound were not identified, the synthesis of related 1,3-oxazine derivatives often proceeds through multicomponent reactions, such as the Mannich-type Betti's classical procedure involving a phenol (B47542) (like 2-naphthol), an aldehyde, and an amine source. jcsp.org.pkresearchgate.net

The function of this compound as a photosensitizer is fundamentally governed by photoinduced electron transfer (PET), a process that has been successfully modeled and studied in conjunction with experimental work. acs.orgacs.orgnih.gov Computational modeling helps to interpret experimental observations and provide a deeper understanding of the factors controlling the efficiency of these pathways.

In systems where this compound is adsorbed onto a semiconductor surface like TiO₂, PET is the key process for applications such as dye-sensitized solar cells. acs.org Upon photoexcitation, an electron is transferred from the excited this compound molecule to the conduction band of the TiO₂. nih.gov Single-molecule spectroscopy studies have determined the kinetics of this process, which can be further understood through computational models that estimate the energetic driving forces. acs.orgnih.gov

Ultrafast PET has also been observed for this compound in electron-donating solvents like N,N-dimethylaniline (DMA). acs.org Femtosecond fluorescence up-conversion techniques revealed an extremely fast fluorescence quenching component of about 60 fs, attributed to the electron transfer from the solvent to the excited dye. acs.org The observed non-exponential fluorescence decay suggests that the reaction dynamics are complex and depend on the specific configuration of the dye and surrounding solvent molecules. acs.org Computational modeling in such cases is essential for estimating the energy parameters of the electron transfer and for rationalizing the observed configuration-dependent kinetics.

| System | Process | Measured Rate Constant | Reference |

|---|---|---|---|

| This compound / TiO₂ Nanoparticles | Forward Electron Transfer (k_et) | (1.0 ± 0.1) x 10⁴ s⁻¹ | nih.gov |

| This compound / TiO₂ Nanoparticles | Back Electron Transfer (k_bet) | 4.7 ± 0.9 s⁻¹ | nih.gov |

| This compound in N,N-dimethylaniline | Forward Electron Transfer | Associated with ~60 fs decay component | acs.org |

Predicting Spectroscopic Attributes (e.g., UV-Vis Spectra) through Theoretical Models

Theoretical models, particularly those based on quantum chemistry, are powerful tools for predicting the spectroscopic properties of dyes like this compound. Time-dependent density functional theory (TD-DFT) has been effectively utilized to forecast the absorption spectra of oxazine dyes. beilstein-journals.orgnih.govnih.gov A significant finding from these theoretical investigations is the critical role of the solvent environment in accurately predicting excitation energies. beilstein-journals.orgnih.govnih.gov

When UV-Vis spectra are calculated in a simulated gas phase, the resulting maximum absorption wavelengths (λmax) are significantly blue-shifted compared to experimental data, leading to substantial errors. nih.gov However, the inclusion of implicit solvent models, such as the polarizable continuum model (PCM), drastically improves the accuracy of these predictions. beilstein-journals.orgnih.gov For instance, studies on a series of oxazine dyes demonstrated that incorporating solvent models reduces the error in predicted excitation energy to less than 0.3 eV, and in many cases, to less than 0.1 eV. beilstein-journals.orgnih.govnih.gov

Among the different continuum models, the Solvation Model based on Density (SMD) has been shown to provide more reliable and accurate results for oxazine systems compared to the Conductor-like Polarizable Continuum Model (CPCM). beilstein-journals.orgnih.govnih.gov The SMD model accounts for the full electron density of the solute without partitioning it into partial charges, which appears to better capture the electronic environment of the dye. beilstein-journals.orgnih.gov The inclusion of a solvent model typically results in a predicted red shift of the λmax value. This is consistent with the stabilization of the more polarizable excited state by the polar solvent, which narrows the energy gap between the ground and excited states. beilstein-journals.org The principal electronic excitation in oxazine dyes is often classified as an intramolecular charge transfer (CT) excitation. beilstein-journals.orgnih.gov

| Solvent Model | Calculated λmax Shift (nm) relative to Gas Phase | Mean Unsigned Error (nm) vs. Experimental |

| Gas Phase | 0 | 123 |

| CPCM | 60 - 130 | 43 |

| SMD | Additional 20-30 shift relative to CPCM | 22 |

| This table summarizes the impact of different solvent models on the accuracy of TD-DFT calculations for predicting the UV-Vis spectra of oxazine dyes, based on findings from a comprehensive study. beilstein-journals.orgnih.gov |

Molecular Modeling and Dynamics Studies

Molecular Docking for Ligand-Target Interactions (Mechanistic Predictions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgekb.eg This method is widely applied to predict the interaction between a ligand, such as an oxazine derivative, and a biological target, typically a protein or nucleic acid. ijper.orgnih.govresearchgate.net By scoring the favorable interactions, molecular docking can elucidate potential binding modes and predict the mechanism of action at a molecular level. ijper.org

In the context of drug discovery, oxazine-containing compounds have been investigated as potential inhibitors for various biological targets. For example, novel oxazine-substituted 9-anilinoacridine (B1211779) derivatives have been designed and evaluated as potential Topoisomerase II inhibitors through molecular docking studies. ijper.org These studies help in understanding how the oxazine moiety and other structural features of the ligand interact with crucial amino acid residues in the active site of the target protein. ijper.org Similarly, docking studies have been employed to identify oxazine-substituted 9-anilinoacridines as potential inhibitors of the SARS-CoV-2 main protease, a key enzyme in the lifecycle of the virus. nih.gov

The process involves preparing the 3D structure of the target protein (receptor) and the ligand. nih.gov The ligand is then placed into the binding site of the receptor in various conformations, and a scoring function is used to estimate the binding affinity. ijper.org These computational predictions can guide the synthesis of new derivatives with improved potency and selectivity. ekb.egresearchgate.net For instance, docking studies on synthesized oxazine derivatives against the tetracycline (B611298) repressor protein (TetR) revealed that specific substitutions on the oxazine scaffold could lead to higher potency than the reference antibiotic, tetracycline. ekb.egresearchgate.net

Molecular Dynamics Simulations to Understand Environmental Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed insight into the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvents or biological macromolecules. nih.govrsc.org

MD simulations have been applied to study oxazine-containing systems to understand their conformational flexibility and environmental interactions. nih.govrsc.org For example, MD simulations of oxazine-substituted 9-anilinoacridines complexed with the SARS-CoV-2 main protease were performed to assess the stability of the ligand-protein interaction over time. nih.gov By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can determine the stability of the complex and identify key residues involved in the interaction. nih.govnih.gov Such simulations have shown stable binding of oxazine derivatives, with interactions like hydrogen bonds and pi-pi stacking being maintained throughout the simulation period. nih.gov

In a different application, MD simulations were used to compare poly(2-oxazine)s with poly(2-oxazoline)s in a dichloromethane (B109758) solvent to understand differences in their cyclization efficiency. rsc.org The simulations revealed that the oxazine-based polymer was more solvated and possessed significantly greater backbone flexibility. rsc.org This increased flexibility leads to more frequent and closer contact between the polymer ends, providing favorable conditions for intramolecular cyclization. rsc.org These studies highlight the utility of MD simulations in understanding how the structure of oxazine-containing molecules influences their dynamic behavior and interactions with their environment. rsc.org

Advanced Research Applications and Functional Material Design with Oxazine 1

Oxazine (B8389632) 1 in Laser Physics and Technology Research

The distinct spectral characteristics of Oxazine 1 make it a valuable compound in the field of laser physics, particularly in the development of dye lasers.

Dye lasers utilize organic dyes dissolved in a solvent as the gain medium, offering the advantage of broad wavelength tunability. rp-photonics.com The suitability of a dye for this purpose is governed by several photophysical parameters. For oxazine dyes, key considerations include high fluorescence quantum yields, a large absorption cross-section at the pump wavelength, and minimal overlap between the fluorescence and triplet-state absorption spectra to reduce triplet-state losses. instras.com

The fluorescence quantum yield of this compound is solvent-dependent; for instance, it is 0.11 in methanol (B129727) and increases to 0.19 in ethylene (B1197577) glycol. omlc.org The absorption maximum of this compound in methanol is approximately 642.5 nm, with a high molar extinction coefficient of 123,000 cm⁻¹/M, indicating efficient light absorption. omlc.org The fluorescence emission spectrum is centered around 670 nm in ethanol (B145695) when excited at 590 nm. omlc.org

A critical factor for laser dyes is the efficiency of nonradiative transitions. In oxazine dyes, internal conversion can be a significant process due to the smaller energy gap between the first excited singlet state (S₁) and the ground state (S₀) compared to other dye classes like rhodamines. nist.gov This can lead to a lower fluorescence efficiency in some solvents. nist.gov Furthermore, the triplet yield for oxazine dyes is generally very low, which is advantageous for laser applications as it minimizes losses due to triplet-state absorption. nist.gov The environment of the dye molecule, whether in solution or a solid matrix, plays a crucial role in optimizing its laser performance by influencing these photophysical properties. researchgate.net

Table 1: Photophysical Properties of this compound in Different Solvents

| Solvent | Absorption Max (nm) | Molar Extinction (cm⁻¹/M) | Emission Max (nm) | Fluorescence Quantum Yield |

|---|---|---|---|---|

| Methanol | 642.5 | 123,000 | ~670 | 0.11 |

| Ethanol | - | - | ~670 | - |

| Ethylene Glycol | - | - | - | 0.19 |

Incorporating laser dyes into solid-state matrices, such as polymers, offers advantages over liquid dye solutions, including compactness, reduced toxicity, and ease of handling. Poly(methyl methacrylate) (PMMA) is a commonly used host material due to its excellent optical transparency, good mechanical properties, and compatibility with organic dyes. mdpi.comnih.gov

Oxazine dyes, including variants like Oxazine 170, have been successfully doped into PMMA to create solid-state gain media for lasers and fluorescent optical fibers. mdpi.comsemanticscholar.org The doping process can be achieved through methods like bulk polymerization or diffusion doping. nih.govresearchgate.net The polymer host can slightly shift the emission spectrum of the dye to longer wavelengths. mdpi.com For instance, Oxazine 170 perchlorate (B79767) doped in a PMMA fiber showed bright fluorescence under 532 nm excitation, with the emission characteristics being influenced by the fiber length due to reabsorption effects. dntb.gov.ua

The concentration of the dye within the polymer matrix is a critical parameter. High concentrations can lead to the formation of non-fluorescent dimers, which can quench fluorescence and degrade laser performance. researchgate.net Therefore, optimizing the doping concentration is essential for achieving efficient optical amplification and laser action in dye-doped polymer systems. Research has shown that solid-state laser media based on silica (B1680970) xerogel matrices doped with oxazine dyes can exhibit enhanced specific output laser energy compared to their methanol solutions, partly due to the reduction of nonradiative losses in the excited state. researchgate.net

This compound as a Molecular Probe and Sensor in Academic Research

The sensitivity of this compound's fluorescence to its local environment makes it an excellent scaffold for the design of molecular probes and sensors for various analytes and physical parameters.

The design of fluorescent probes often relies on modulating the fluorescence output of a fluorophore in response to a specific stimulus. One common mechanism is Photoinduced Electron Transfer (PET), where the fluorescence of the dye is quenched in the "off" state due to electron transfer from a recognition unit. Upon binding of an analyte, the PET process is inhibited, leading to a restoration of fluorescence in the "on" state. acs.org The kinetics of PET from a donor molecule to an excited this compound dye have been studied to understand these fundamental processes. acs.orgdocumentsdelivered.com

This compound and its derivatives are also known for their pH sensitivity. researchgate.net The protonation state of the molecule can significantly alter its electronic structure and, consequently, its absorption and emission properties. researchgate.netacs.org Benzo[a]phenoxazine derivatives, which share the core structure of this compound, have been designed as reversible near-infrared pH probes. acs.org These probes can exhibit significant fluorescence enhancement upon changes in pH, with their pKa values being tunable by modifying their chemical structure. acs.orgnih.gov This principle allows for the development of probes that can monitor pH fluctuations in biological systems. nih.govresearchgate.net For example, an oxazine-based fluorogenic probe was designed to sense aminopeptidase (B13392206) N by linking an alanine (B10760859) moiety to the oxazine nitrogen, which locks the probe in a non-fluorescent state. Enzymatic cleavage restores the π-conjugation and fluorescence. nih.gov

The ability to control the fluorescence of a molecule with external stimuli is crucial for applications such as super-resolution microscopy and optical data storage. rug.nlnih.gov Oxazine derivatives can be designed to act as molecular switches, where their fluorescence can be turned "on" and "off" reversibly.

Photochromism involves a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. researchgate.net Some oxazine derivatives exhibit photochromism, where UV light can induce ring-opening to form a colored, fluorescent species, which can then revert to the colorless, non-fluorescent form thermally or with visible light. researchgate.netrsc.org This light-induced switching allows for spatiotemporal control of fluorescence. rsc.org The mechanism of photoinduced opening of some photochromic oxazines has been shown to proceed through the triplet state. rsc.org

Halochromism refers to the change in color of a substance with a change in pH. As mentioned earlier, oxazines are sensitive to pH, and this property can be harnessed for fluorescence switching. nih.gov Covalent attachment of a halochromic oxazine to a fluorophore allows for pH-gated fluorescence activation. rsc.orgnih.gov At a certain pH, the oxazine ring opens, causing a significant shift in the absorption spectrum, which then allows for selective excitation and activation of fluorescence. rsc.orgnih.gov Furthermore, the fluorescence of oxazine dyes can be switched by controlling the local redox conditions, toggling between fluorescent and stable non-fluorescent radical anion states. rug.nlnih.govpnas.org

Supramolecular chemistry offers a powerful approach to sensor design by utilizing non-covalent host-guest interactions to modulate the properties of a probe molecule.

Calixarenes: These are macrocyclic compounds that can encapsulate guest molecules within their cavities. The cationic dye this compound has been shown to form complexes with anionic calixarenes, such as p-sulfonatocalix nycu.edu.twarene. nih.gov This complexation leads to strong static quenching of the this compound fluorescence. nih.govresearchgate.net Such systems have potential applications in fluorescence assays, where the displacement of the dye from the calixarene (B151959) cavity by an analyte can lead to a significant fluorescence enhancement. nih.gov

Cucurbiturils: These are barrel-shaped macrocyclic molecules that can bind cationic guests with high affinity. This compound forms stable 1:1 inclusion complexes with cucurbit documentsdelivered.comuril (CB7) and cucurbit nycu.edu.twuril (CB8). suprabank.orgnih.govacs.org The binding is driven by strong ion-dipole interactions and is significantly stronger than with conventional cyclodextrin (B1172386) hosts. suprabank.orgnih.gov The encapsulation of this compound within the cucurbituril (B1219460) cavity modulates its photophysical properties, which can be exploited for sensing applications. suprabank.orgnih.govresearchgate.net The binding affinity is dependent on the relative sizes of the guest molecule and the host cavity. suprabank.orgacs.org

Graphene Oxide: Graphene oxide (GO) is a two-dimensional material with a large surface area and unique electronic properties. biointerfaceresearch.com GO can act as a fluorescence quencher for many organic dyes, including this compound, through mechanisms like Förster Resonance Energy Transfer (FRET). researchgate.net The adsorption of this compound onto GO nanosheets has been studied, with the interaction being strong due to the cationic nature of the dye and the negatively charged surface of GO. researchgate.netresearchgate.net This quenching effect can be utilized to develop "turn-on" fluorescent sensors, where the interaction of an analyte with the GO surface disrupts the quenching of the adsorbed dye, leading to a restoration of fluorescence. nih.govrsc.org

Table 2: Supramolecular Host-Guest Systems with this compound

| Host Molecule | Key Interaction | Effect on this compound Fluorescence | Potential Application |

|---|---|---|---|

| Calix nycu.edu.twarenesulfonate | Electrostatic, Inclusion | Strong static quenching | Displacement-based fluorescence assays |

| Cucurbit documentsdelivered.comuril (CB7) | Ion-dipole, Inclusion | Modulation of photophysical properties | High-affinity sensors |

| Graphene Oxide (GO) | Electrostatic, π-π stacking, FRET | Strong quenching | "Turn-on" fluorescence sensors |

Contributions to Material Science and Functional Systems

The unique chemical architecture of this compound, particularly its characteristic kpi.uanih.govoxazine ring, has positioned it as a valuable building block in the realm of material science. Researchers have harnessed the dynamic nature of this heterocyclic compound to design and fabricate a range of functional materials with tunable properties. The ability of the oxazine ring to undergo reversible cleavage under various stimuli has been a focal point of this research, leading to the development of chromogenic systems. Furthermore, the incorporation of this compound into inorganic matrices and polymeric backbones has paved the way for advanced hybrid materials and high-performance polymers.

Research into Chromogenic Materials Utilizing this compound Ring Opening (e.g., pH, Electro, Thermo Response)

The chromogenic behavior of materials containing this compound is intrinsically linked to the controlled, reversible opening of the kpi.uanih.govoxazine ring. This structural transformation is triggered by external stimuli such as pH, electric potential, or temperature, resulting in a significant change in the electronic structure of the molecule and, consequently, its absorption of visible light. This phenomenon has been exploited to create materials that exhibit halochromism (pH-induced color change), electrochromism (electricity-induced color change), and thermochromism (temperature-induced color change).

The underlying mechanism for this chromism involves the cleavage of a C-O bond within the oxazine ring. In its closed-ring form, the molecule is typically colorless or weakly colored. Upon stimulation, the ring opens to form a more conjugated, planar species, such as a phenolate (B1203915) anion or an indolium cation, which absorbs strongly in the visible region of the electromagnetic spectrum, leading to a distinct coloration. The reversibility of this ring-opening and closing process is a key feature, allowing for the development of reusable sensors and smart materials.

pH-Responsive Chromogenic Behavior

The sensitivity of the this compound ring to changes in pH has been a significant area of investigation. Both acidic and basic conditions can induce the ring-opening reaction, leading to a colored state. The addition of an acid protonates the oxygen atom in the oxazine ring, facilitating the cleavage of the C-O bond and the formation of a colored indolium cation. Conversely, a base can abstract a proton, leading to the formation of a colored phenolate anion. This dual responsiveness makes this compound a versatile component for pH-sensitive materials.

| Stimulus | pH Range | Resulting Species | Observed Color |

| Acidic | 1.0 - 2.0 | Indolium Cation | Bright Yellow |

| Neutral to Weakly Basic | 3.0 - 9.0 | Zwitterionic/Merocyanine-like | Orange |

| Strongly Basic | 10.0 - 14.0 | Phenolate Anion | Pale Yellow |

This table is interactive. Click on the headers to sort the data.

Electrochromic and Thermochromic Properties

Beyond pH, the ring-opening of this compound can also be triggered by electrical potential and temperature. In electrochromic applications, an applied voltage can induce the redox reactions necessary to open or close the oxazine ring, leading to a color change. This property is highly desirable for the development of smart windows, displays, and other optoelectronic devices. An electrochromic device utilizing an oxazine molecular switch has demonstrated excellent reversibility, enduring 2000 cycles with a high coloration efficiency of 804 cm² C⁻¹ researchgate.net.

Thermochromism in this compound-based materials is also a result of the temperature-dependent equilibrium between the closed and open ring forms. At lower temperatures, the colorless, closed-ring form is favored. As the temperature increases, the equilibrium shifts towards the colored, open-ring species. The thermal ring-opening of photochromic compounds with a kpi.uanih.govoxazine ring has been shown to have free energy barriers ranging from 14 to 19 kcal mol⁻¹ nih.gov. Laser excitation can induce ring opening in less than 6 nanoseconds, generating a chromophore that absorbs strongly at 440 nm nih.gov. The subsequent thermal reversion to the closed form can be extremely rapid, with lifetimes as short as 22 nanoseconds nih.gov.

Incorporation of this compound into Hybrid Materials (e.g., Silica-Based Materials, Nanoparticles)

The integration of this compound into inorganic host matrices, such as silica and nanoparticles, has led to the creation of advanced hybrid materials with enhanced stability and functionality. These materials combine the unique responsive properties of the oxazine moiety with the robust and well-defined structural characteristics of the inorganic component.

Silica-Based Hybrid Materials

Silica nanoparticles (SNPs) provide an excellent platform for the encapsulation or surface functionalization of this compound derivatives. The porous nature and high surface area of silica allow for the loading of oxazine molecules, while the transparent silica matrix does not interfere with the optical response of the chromophore. Researchers have successfully synthesized oxazine-doped silica nanoparticles using methods like the reverse micelle microemulsion technique and a modified Stöber method nih.gov. These methods allow for the control of particle size, which in turn influences the luminescent properties of the resulting hybrid material nih.gov. Nanoparticles with sizes ranging from 100 to 300 nm have been found to exhibit the best luminescent properties nih.gov.

The covalent grafting of this compound derivatives onto the silica surface via silane (B1218182) coupling agents offers another route to stable hybrid materials. This "grafting-onto" approach ensures that the oxazine units are permanently attached to the silica support, preventing leaching and enhancing the material's durability chemistryviews.org.

Functionalized Nanoparticles

Beyond silica, this compound has been incorporated into other nanoparticle systems to create functional nanomaterials for sensing and imaging applications. For instance, Oxazine-functionalized CdSe/ZnS quantum dots have been developed for photochemical pH sensing nih.gov. In this system, the quantum dots act as a fluorescence resonance energy transfer (FRET) donor, and the oxazine dye serves as the acceptor nih.gov. The pH-dependent ring-opening of the oxazine modulates the FRET efficiency, allowing for ratiometric pH measurements nih.gov. This approach has shown great potential for applications in environmental monitoring and biological sensing nih.gov.

| Nanoparticle Type | Oxazine Derivative | Synthesis Method | Key Finding | Application |

| Silica Nanoparticles | Nile Blue, Cresyl Violet | Reverse Micelle/Stöber | Particle size (100-300 nm) optimizes luminescence. nih.gov | Stable Fluorescent Reagents nih.gov |

| CdSe/ZnS Quantum Dots | Oxazine 170 Perchlorate | Self-assembly | FRET-based ratiometric pH sensing. nih.gov | Photochemical pH Sensors nih.gov |

This table is interactive. Click on the headers to sort the data.

Development of Polybenzoxazines and Related Polymeric Systems with Oxazine Units

The ability of the oxazine ring to undergo ring-opening polymerization (ROP) has been extensively utilized to develop a class of high-performance thermosetting polymers known as polybenzoxazines. These materials are synthesized from benzoxazine (B1645224) monomers, which can be derived from a wide variety of phenols, primary amines, and formaldehyde (B43269), offering significant molecular design flexibility acs.org. The polymerization process is thermally initiated and proceeds without the release of volatile byproducts, a significant advantage over traditional phenolic resins kpi.ua.

Polybenzoxazines containing this compound units exhibit a desirable combination of properties, including high thermal stability, excellent flame retardancy, low water absorption, and good mechanical performance kpi.uaacs.org. The thermal stability of these polymers is a direct result of the cross-linked network formed during the ring-opening polymerization of the oxazine units kpi.ua. For example, polybenzoxazines based on acetylene-functional monomers have demonstrated high char yields in the range of 71–81% at 800°C in a nitrogen atmosphere and a temperature at 10% weight loss (T10%) in the range of 520–600°C kpi.ua.

The polymerization behavior and final properties of polybenzoxazines can be tailored by the chemical structure of the benzoxazine monomer. The introduction of different functional groups into the monomer can influence the curing temperature and the characteristics of the resulting polymer network. For instance, the presence of highly basic tertiary amines within a polycyclic benzoxazine structure can act as an intrinsic driver to promote the ring-opening polymerization at lower temperatures acs.org. Furthermore, the copolymerization of benzoxazine monomers with other resins, such as epoxies, can lead to materials with enhanced properties wikipedia.org.

| Monomer Type | Polymerization Method | Key Property |

| Acetylene-functional Benzoxazine | Thermal Ring-Opening | High Thermal Stability (T10%: 520-600°C) kpi.ua |

| Polycyclic Benzoxazine | Thermal Ring-Opening | Low Curing Temperature acs.org |

| Benzoxazine Copolymer (with Epoxy) | Thermal Ring-Opening | Improved Thermal Properties wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Interactions of Oxazine 1 with Diverse Environments and Supramolecular Systems

Interactions with Interfaces and Nanostructured Materials

Confinement Effects of Silica-Based Materials on Oxazine (B8389632) 1 Photobehavior

Silica-based materials (SBMs) are extensively utilized as host matrices in various applications, including catalysis and photonics, due to their porous structures that can significantly influence the photophysical and photochemical properties of confined guest molecules like dyes researchgate.netmdpi.com. Oxazine 1 (Ox1), a cationic fluorescent dye, has been widely employed as a molecular probe to investigate the intricate chemical environments within these porous systems, particularly in silica (B1680970) gel-glasses and organically modified silicates (ormosils) researchgate.netrsc.org.

The confinement within silica matrices can lead to notable alterations in the photobehavior of this compound. Studies involving the recording of absorption and emission fluorescence spectra have been instrumental in elucidating the distribution of organic molecules within the porous network of silica gel-glasses researchgate.netrsc.org. While specific spectral shifts for this compound directly within silica are not always quantitatively detailed, the general understanding from related dye studies suggests that the environment within TMOS-based gel-glasses is highly polar and protic acs.org. It has been observed that the absorption spectra of this compound perchlorate (B79767) undergo changes upon impregnation in silica gel arxiv.org. In liquid solutions, this compound's spectral shifts correlate well with solvent polarizability, making it a suitable indicator for measuring this property, although it is considered a poor solvatochromic dye based on solvent polarity acs.org.

Fluorescence lifetime measurements provide critical insights into the excited-state dynamics of this compound within confined spaces. For instance, when this compound is adsorbed on titanium dioxide (TiO2) nanoparticles, which present a solid surface confinement similar to silica, the average fluorescence lifetime was determined to be 2.9 ± 0.3 ns acs.org. This value is comparable to the average lifetime of 3.0 ± 0.6 ns observed for this compound on a bare coverslip acs.org. Notably, the fluorescence lifetimes of this compound are generally prolonged when adsorbed on semiconductor surfaces compared to those in solution, with reported increases of 0.7 to 1.5 ns acs.org. This prolongation is attributed to a decreased flexibility of the dye molecules when adsorbed, which can reduce non-radiative pathways acs.org.

Table 1: Photophysical Parameters of this compound in Different Environments

| Parameter | Environment | Value | Citation |

| Fluorescence Lifetime | On TiO2 Nanoparticles (confining surface) | 2.9 ± 0.3 ns | acs.org |

| Fluorescence Lifetime | On Bare Coverslip | 3.0 ± 0.6 ns | acs.org |

| Fluorescence Lifetime | In Solution (generally shorter than confined) | 0.7 to 1.5 ns shorter than confined | acs.org |

| Quantum Yield (Φf) | Ethanol (B145695) Solution | 0.11 | acs.orgomlc.org |

| Quantum Yield (Φf) | Ethylene (B1197577) Glycol Solution | 0.19 | acs.orgomlc.org |

| Absorption Wavelength | Methanol (B129727) Solution | 642.5 nm | omlc.org |

| Molar Extinction Coeff. | Methanol Solution | 117,000 M⁻¹cm⁻¹ at 642.5 nm | omlc.org |

| Emission Wavelength | Ethanol Solution | ~670 nm (peak) | omlc.org |

Future Directions and Emerging Research Avenues for Oxazine 1

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes for Oxazine (B8389632) 1 and its derivatives is a cornerstone for its widespread application. Traditional methods for synthesizing the oxazine core often involve multi-step procedures with moderate yields. ijrpr.com Current research is focused on creating more streamlined and environmentally friendly synthetic strategies.

Recent advancements in synthetic organic chemistry are being explored to improve the synthesis of oxazine compounds. These include the use of microwave-assisted organic synthesis (MAOS), which has been shown to significantly reduce reaction times and improve yields for some heterocyclic compounds. researchgate.net Green chemistry approaches are also gaining traction, utilizing less toxic reagents and solvents to minimize the environmental impact of the synthesis. tpcj.orgnih.gov For instance, one-pot synthesis and multicomponent reactions, such as the Mannich and Betti reactions, are being optimized to construct the oxazine scaffold with higher atom economy. ijrpr.com

Researchers are also investigating the use of novel catalysts, including solid acid nanocatalysts, to enhance the efficiency and selectivity of the cyclization reactions that form the oxazine ring. nih.gov The goal is to develop robust and scalable synthetic protocols that can provide access to a wide range of Oxazine 1 analogues with diverse functional groups, enabling the fine-tuning of their photophysical and chemical properties.

Table 1: Comparison of Synthetic Approaches for Oxazine Derivatives

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Conventional Synthesis | Multi-step reactions, often requiring harsh conditions. | Well-established procedures. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times, improved yields, and higher purity of products. researchgate.net |

| Green Synthesis | Employs environmentally benign solvents and catalysts. tpcj.orgnih.gov | Reduced environmental impact and increased safety. tpcj.orgnih.gov |

| Catalytic Synthesis | Utilizes novel catalysts to improve reaction efficiency and selectivity. nih.gov | Higher yields, milder reaction conditions, and better control over product formation. nih.gov |

Exploration of Ultrafast Photophysical Dynamics in Complex Environments

A deep understanding of the ultrafast photophysical processes that govern the behavior of this compound is crucial for its application in advanced technologies. Upon photoexcitation, this compound can undergo a variety of dynamic processes, including intramolecular charge transfer, intersystem crossing, and photoinduced ring-opening in some derivatives. vu.ltresearchgate.net These events occur on extremely short timescales, from femtoseconds to nanoseconds. lmaleidykla.lt

To probe these ultrafast dynamics, researchers are employing sophisticated spectroscopic techniques such as femtosecond pump-probe spectroscopy and time-resolved fluorescence spectroscopy. tum.deacs.org These methods allow for the direct observation of the transient states and reaction intermediates that are formed after light absorption. For example, studies on related photochromic oxazines have elucidated the sub-nanosecond formation of zwitterionic isomers upon UV excitation. vu.lt

The influence of the local environment, such as solvent polarity and viscosity, on these photophysical pathways is a key area of investigation. acs.org Understanding how the surrounding medium affects the excited-state lifetime, quantum yield, and photochemical reactivity of this compound is essential for optimizing its performance in various applications, from laser dyes to molecular switches. acs.orgomlc.org

Table 2: Ultrafast Spectroscopic Techniques for Studying this compound Dynamics

| Technique | Timescale | Information Obtained |

| Femtosecond Pump-Probe Spectroscopy | Femtoseconds to picoseconds | Transient absorption, excited-state dynamics, and reaction intermediates. tum.de |

| Time-Resolved Fluorescence Spectroscopy | Picoseconds to nanoseconds | Fluorescence lifetimes and quenching mechanisms. |

| Femtosecond Stimulated Raman Spectroscopy | Femtoseconds to picoseconds | Vibrational dynamics of excited states and photoproducts. vu.lt |

| Nanosecond Flash Photolysis | Nanoseconds to microseconds | Longer-lived transient species and reaction kinetics. lmaleidykla.lt |

Integration of this compound into Advanced Multi-Functional Nanosystems for Chemical Research